Cas no 1279210-67-1 (Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate)

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate is a quinoline-based organic compound with potential applications in pharmaceutical and material science research. Its structure features a dimethylamino substituent at the 4-position and dimethoxy groups at the 6- and 7-positions, contributing to its electron-rich aromatic system. The ethyl carboxylate moiety enhances solubility and reactivity, making it a versatile intermediate for further functionalization. This compound is particularly valued for its role in synthesizing heterocyclic derivatives with biological activity, such as kinase inhibitors or fluorescent probes. Its well-defined chemical properties and stability under standard conditions make it suitable for controlled synthetic processes.
Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate structure
1279210-67-1 structure
Product name:Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate
CAS No:1279210-67-1
MF:C16H20N2O4
MW:304.341004371643
CID:5060100

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate
    • Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate
    • Inchi: 1S/C16H20N2O4/c1-6-22-16(19)11-9-17-12-8-14(21-5)13(20-4)7-10(12)15(11)18(2)3/h7-9H,6H2,1-5H3
    • InChI Key: UDRUCJLSEGCUIW-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC2C(C=1)=C(C(C(=O)OCC)=CN=2)N(C)C)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 377
  • XLogP3: 2.5
  • Topological Polar Surface Area: 60.9

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM263169-1g
Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate
1279210-67-1 97%
1g
$411 2022-06-13
Chemenu
CM263169-5g
Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate
1279210-67-1 97%
5g
$856 2021-08-18
Chemenu
CM263169-1g
Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate
1279210-67-1 97%
1g
$346 2021-08-18
Chemenu
CM263169-10g
Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate
1279210-67-1 97%
10g
$1206 2021-08-18

Additional information on Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate: A Comprehensive Overview

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate, with the CAS number 1279210-67-1, is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline derivative family, which is renowned for its diverse applications in drug discovery and material science. The quinoline core of this molecule serves as a versatile scaffold, enabling the attachment of various functional groups that enhance its biological activity and chemical reactivity.

The dimethylamino group at position 4 of the quinoline ring introduces a strong electron-donating effect, which significantly influences the electronic properties of the molecule. This modification not only enhances the compound's ability to interact with biological targets but also improves its solubility in organic solvents, making it more amenable to synthetic and analytical studies. The presence of two methoxy groups at positions 6 and 7 further modulates the electronic environment of the molecule, potentially increasing its stability and bioavailability.

Recent studies have highlighted the potential of Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate as a promising candidate in anticancer drug development. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The carboxylate group at position 3 plays a crucial role in these interactions by facilitating hydrogen bonding with key residues on target proteins. This property underscores the importance of functional group diversity in medicinal chemistry.

In addition to its therapeutic potential, Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate has also been explored for its applications in fluorescence sensing and optoelectronic materials. The quinoline moiety is known for its strong absorption and emission properties in the visible spectrum, which can be further tuned by modifying substituents such as the dimethylamino and methoxy groups. Recent advancements in computational chemistry have enabled researchers to predict the photophysical properties of this compound with high accuracy, paving the way for its integration into next-generation sensing devices.

The synthesis of Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the quinoline skeleton through cyclization reactions, followed by selective substitution at specific positions to introduce functional groups. The use of environmentally friendly catalysts and solvents has become a focus in recent research, aligning with global efforts to promote sustainable chemistry practices.

From a structural standpoint, Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate exhibits a unique balance between rigidity and flexibility. The quinoline ring provides structural rigidity, while the substituents at positions 4, 6, and 7 introduce flexibility that can be exploited for molecular recognition processes. This balance is critical for achieving optimal binding affinities with biological targets such as enzymes and receptors.

Recent breakthroughs in medicinal chemistry have also explored the use of Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate as a lead compound for designing more potent drug candidates. By leveraging techniques such as structure-based drug design and fragment-based screening, researchers have been able to identify novel analogs with enhanced pharmacokinetic profiles. These advancements underscore the importance of leveraging computational tools alongside experimental approaches in modern drug discovery.

In conclusion, Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate represents a fascinating example of how structural modifications can significantly impact a compound's properties and applications. With ongoing research uncovering new insights into its biological activity and chemical versatility, this compound continues to be a focal point in both academic and industrial settings. As technology advances and new methodologies emerge, it is likely that Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate will play an even more prominent role in shaping future innovations across multiple disciplines.

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